

Toxicological Profile of 2-Ethyl-1,3-hexanediol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1,3-hexanediol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol (CAS No. 94-96-2), a colorless, viscous liquid, has been utilized in various industrial and consumer products, including as an insect repellent and a solvent. A thorough understanding of its toxicological profile is essential for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the toxicological data for **2-Ethyl-1,3-hexanediol**, with a focus on quantitative data, experimental methodologies, and logical relationships of the toxicological assessments.

Physicochemical Properties

Property	Value
Fioperty	value
Molecular Formula	C8H18O2
Molecular Weight	146.23 g/mol
Appearance	Colorless, viscous liquid[1]
Boiling Point	243-244 °C[1]
Melting Point	-40 °C (sets to a glass)
Water Solubility	4.2 g/100 mL at 20 °C
Vapor Pressure	<0.01 mmHg at 20 °C
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Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **2-Ethyl-1,3-hexanediol**.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1400 - 9281 mg/kg bw	[2][3][4]
LD ₅₀	Mouse	Oral	1900 mg/kg bw	[5]
LD50	Rabbit	Dermal	2000 - 10251 mg/kg bw	[3][4][5]
LCo	Rat	Inhalation	> 3.8 mg/L (4 hours)	[4]

Skin and Eye Irritation

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Mild to moderate irritant	[6]
Eye Irritation	Rabbit	Severe irritant	[5][7]

Sensitization

Endpoint	Species	Result	Reference
Skin Sensitization	Guinea Pig	Weak sensitizer	
Skin Sensitization	Human	Weak sensitizer in 0.5% of subjects under occlusive conditions	

Repeated Dose Toxicity



Endpoint	Species	Route	NOAEL	LOAEL	Reference
90-day Study	Rat	Dermal	4.0 mL/kg/day (no organ- specific toxicity)	-	[8]

Reproductive and Developmental Toxicity

Endpoint	Species	Route	NOAEL (Maternal	NOAEL (Develop mental)	Teratogen icity	Referenc e
Developme ntal Toxicity	Rat	Gavage	1000 mg/kg/day	1000 mg/kg/day	Evident at maternally toxic dose (2000 mg/kg)	[7]

Genotoxicity

Assay	System	Result	Reference
In vivo Micronucleus Test	Rat	Negative	[9]

Carcinogenicity

Limited data are available and do not indicate that 2-Ethyl-1,3-hexanediol is a carcinogen.[9]

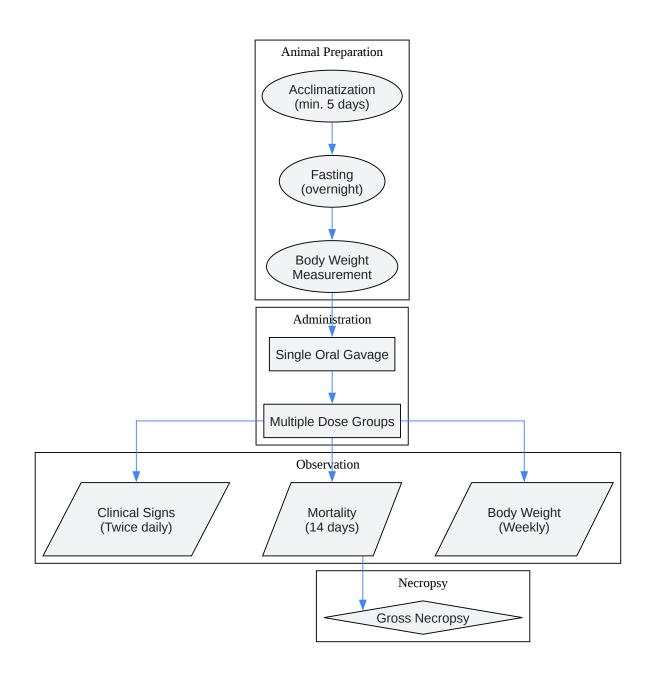
Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on available information and referenced OECD guidelines.

Acute Oral Toxicity (LD50) - Rat

This study is typically conducted following OECD Guideline 401 or 423.





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Acute Oral Toxicity Experimental Workflow.

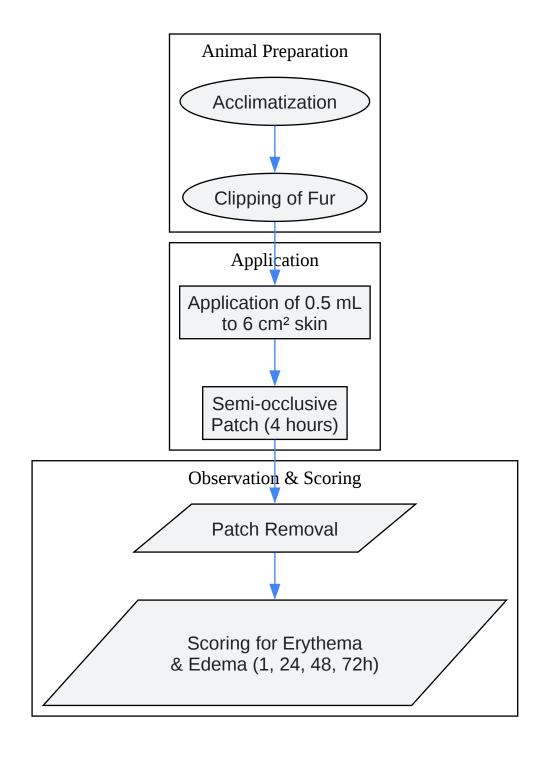


- Test Species: Wistar rats are commonly used.
- Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to food and water ad libitum, except for the pre-dosing fasting period.
- Dose Administration: The test substance is administered by oral gavage in a suitable vehicle.
 Multiple dose groups with a control group receiving only the vehicle are used.
- Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
- Necropsy: All animals are subjected to gross necropsy at the end of the study.

Dermal Irritation - Rabbit

This study is typically conducted following OECD Guideline 404.





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Dermal Irritation Experimental Workflow.

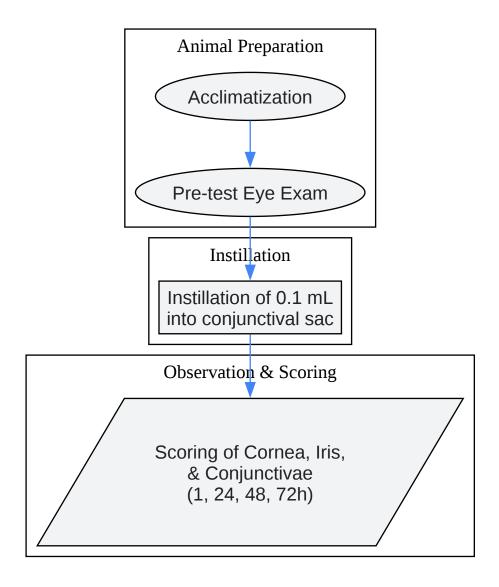
- Test Species: Albino rabbits are the preferred species.
- Test Site: A small area of dorsal skin (approximately 6 cm²) is clipped free of fur.



- Application: 0.5 mL of the undiluted substance is applied to the test site and covered with a semi-occlusive patch for 4 hours.
- Scoring: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The severity of the reactions is scored using a standardized system (e.g., Draize scale).

Eye Irritation - Rabbit

This study is typically conducted following OECD Guideline 405.



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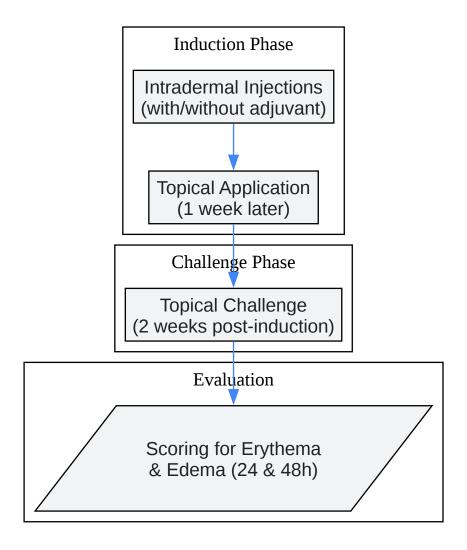
Eye Irritation Experimental Workflow.

- Test Species: Albino rabbits are used.
- Procedure: A single dose of 0.1 mL of the undiluted substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Scoring: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is graded according to a standardized scoring system.

Skin Sensitization - Guinea Pig Maximization Test (GPMT)

This study is typically conducted following OECD Guideline 406.





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Skin Sensitization (GPMT) Experimental Workflow.

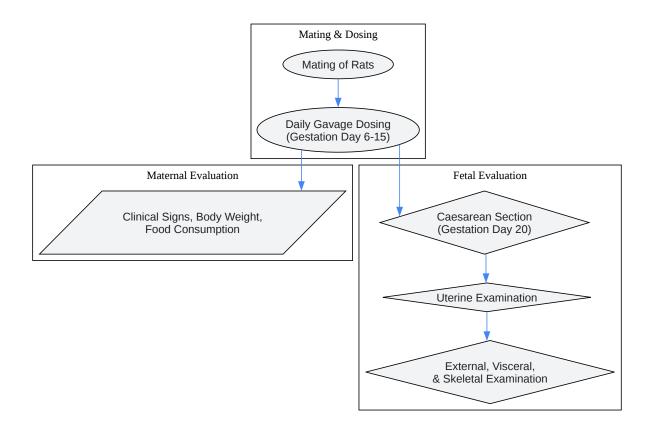
- Test Species: Guinea pigs are used.
- Induction Phase: This involves two stages:
 - Intradermal injections of the test substance with and without Freund's Complete Adjuvant.
 - A week later, a topical application of the test substance to the same area.
- Challenge Phase: Two weeks after the induction phase, a topical challenge with the test substance is applied to a naive site.



• Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours.

Developmental Toxicity - Rat

This study is typically conducted following OECD Guideline 414.



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Developmental Toxicity Experimental Workflow.

- Test Species: Pregnant female rats (e.g., Sprague-Dawley) are used.
- Dose Administration: The test substance is administered daily by gavage during the period of organogenesis (gestation days 6-15).
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- Fetal Examination: On gestation day 20, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific signaling pathways involved in the toxic effects of **2-Ethyl-1,3-hexanediol**. Further research is required to elucidate the molecular mechanisms underlying its observed toxicities.

Conclusion

2-Ethyl-1,3-hexanediol exhibits a low order of acute toxicity via the oral, dermal, and inhalation routes. It is a mild to moderate skin irritant and a severe eye irritant. It has a weak potential for skin sensitization. Repeated dermal exposure in rats did not result in significant systemic toxicity. Developmental toxicity was observed in rats only at maternally toxic doses. The substance was not found to be genotoxic in an in vivo micronucleus test. The available data on carcinogenicity is limited.

This technical guide provides a consolidated overview of the current toxicological knowledge of **2-Ethyl-1,3-hexanediol**. For a complete risk assessment, this information should be considered in the context of potential human exposure scenarios. Further research into the molecular mechanisms of toxicity, including the identification of affected signaling pathways, would provide a more comprehensive understanding of its toxicological profile.

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- To cite this document: BenchChem. [Toxicological Profile of 2-Ethyl-1,3-hexanediol: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165326#toxicological-profile-of-2-ethyl-1-3-hexanediol]

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